molecular formula C27H39N3O3 B11126836 2'-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11126836
M. Wt: 453.6 g/mol
InChI Key: ODHLAEZTVHTILR-UHFFFAOYSA-N
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Description

2’-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane moiety and the quinolizinyl group. The final step involves the attachment of the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer carbonyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2’-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: This compound shares the methoxyethyl group but has a simpler structure.

    1,2-Di-(2-methoxyethoxy)ethane: This compound also contains methoxy groups but has a different overall structure.

    2-Methoxyethyl acrylate: This compound includes the methoxyethyl group and is used in different applications.

Uniqueness

What sets 2’-(2-Methoxyethyl)-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its complex structure, which combines multiple functional groups and a spirocyclic framework

Properties

Molecular Formula

C27H39N3O3

Molecular Weight

453.6 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H39N3O3/c1-33-18-17-30-26(32)22-11-3-2-10-21(22)24(27(30)13-5-6-14-27)25(31)28-19-20-9-8-16-29-15-7-4-12-23(20)29/h2-3,10-11,20,23-24H,4-9,12-19H2,1H3,(H,28,31)

InChI Key

ODHLAEZTVHTILR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4CCCN5C4CCCC5

Origin of Product

United States

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